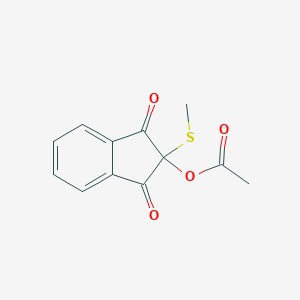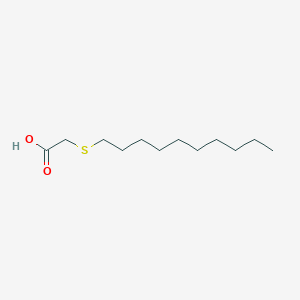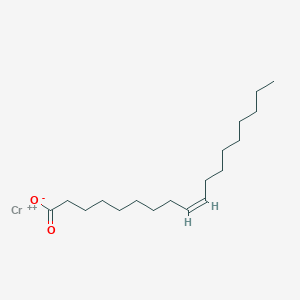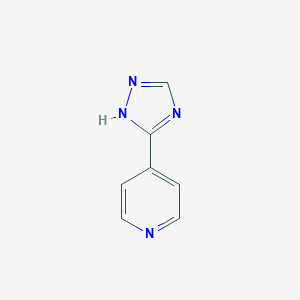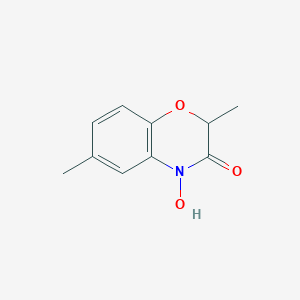
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one (HDMBOA) is a natural compound found in maize that belongs to the group of benzoxazinoids. It has been shown to have various biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to activate the JNK pathway, which is involved in apoptosis. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been found to inhibit the NF-kappaB pathway, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. It has been found to induce the expression of genes involved in apoptosis and cell cycle regulation. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has also been shown to inhibit the expression of genes involved in cell proliferation and survival. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been found to modulate the activity of various enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one in lab experiments is that it is a natural compound found in maize, which makes it readily available and cost-effective. Another advantage is that it has been extensively studied for its biological activities, which makes it a well-characterized compound. However, one limitation of using 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one in lab experiments is that it is a relatively complex molecule, which makes its synthesis and purification challenging.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its insecticidal properties and its potential as a natural pesticide. In addition, further research is needed to understand the mechanism of action of 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one and its interactions with other signaling pathways in cells.
Métodos De Síntesis
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one can be synthesized from the precursor 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using various methods. One of the most commonly used methods is the acid-catalyzed cyclization of DIMBOA, which involves the use of strong acids such as sulfuric acid or hydrochloric acid. Another method involves the use of enzymes such as peroxidases or laccases to catalyze the cyclization reaction.
Propiedades
Número CAS |
13212-64-1 |
|---|---|
Nombre del producto |
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
4-hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-9-8(5-6)11(13)10(12)7(2)14-9/h3-5,7,13H,1-2H3 |
Clave InChI |
AGTYVNQTJVCPHC-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)O |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)O |
Sinónimos |
2,6-Dimethyl-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



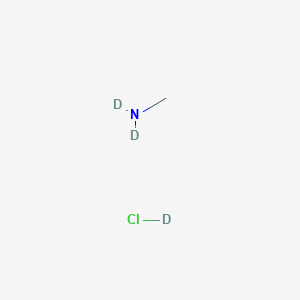
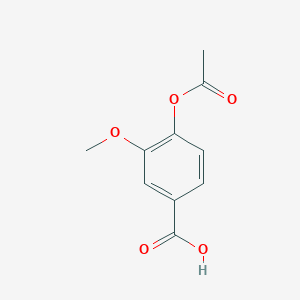
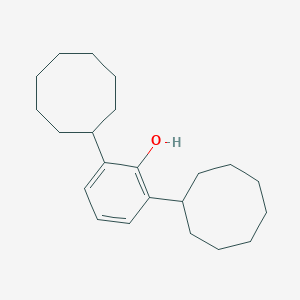
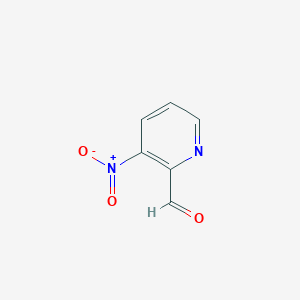
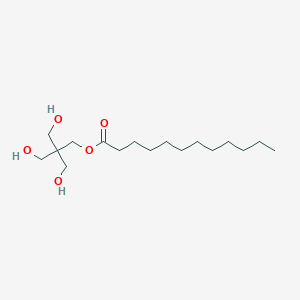
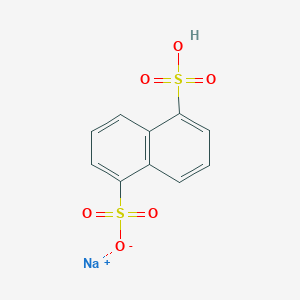
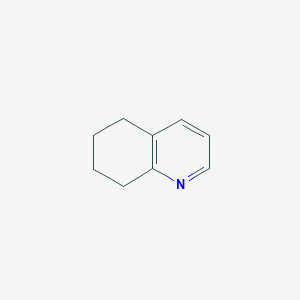
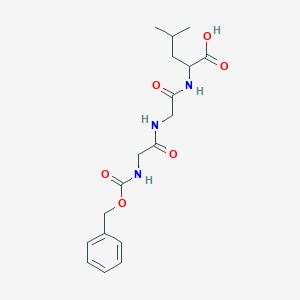
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
